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Compound of Interest

Compound Name: Prexasertib lactate

Cat. No.: B12364251 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the combination therapy involving Prexasertib lactate and Olaparib.

This document synthesizes preclinical and clinical data to evaluate the performance and

mechanisms of this therapeutic strategy, with a focus on its application in cancers with acquired

resistance to PARP inhibitors.

Mechanism of Action: A Synergistic Approach to
Overcoming Resistance
Prexasertib, a selective inhibitor of checkpoint kinase 1 (CHK1) and 2 (CHK2), and Olaparib, a

poly (ADP-ribose) polymerase (PARP) inhibitor, exhibit a synergistic anti-tumor effect. This

combination is particularly effective in cancers that have developed resistance to PARP

inhibitors, often through mechanisms that restore homologous recombination (HR) repair or

stabilize replication forks.

Olaparib's efficacy is rooted in its ability to trap PARP on DNA, leading to the formation of

double-strand breaks (DSBs) that are cytotoxic in cancer cells with deficient HR repair, a state

often caused by mutations in genes like BRCA1/2. However, some cancer cells can restore HR

proficiency or stabilize replication forks, leading to resistance.

Prexasertib counters these resistance mechanisms. By inhibiting CHK1, it disrupts the cellular

response to replication stress and compromises HR repair.[1][2][3] This dual action re-

sensitizes PARP inhibitor-resistant cancer cells to Olaparib. The combination leads to
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increased DNA damage, replication catastrophe, and ultimately, apoptosis in tumor cells.[3][4]

[5]
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Caption: Signaling pathway of Prexasertib and Olaparib combination therapy.

Clinical Data: Phase 1 Trial in Solid Tumors
A Phase 1 clinical trial (NCT03057145) evaluated the safety and preliminary efficacy of

Prexasertib and Olaparib in patients with high-grade serous ovarian cancer (HGSOC) and

other advanced solid tumors, many of whom had progressed on prior PARP inhibitor therapy.[1]

[2][6][7]

Efficacy in PARP Inhibitor-Resistant HGSOC
The combination therapy demonstrated promising anti-tumor activity in a heavily pre-treated

patient population.
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Efficacy Endpoint Result Citation

Partial Response (PR)

4 out of 18 (22%) patients with

BRCA1-mutant, PARP

inhibitor-resistant HGSOC

[1][2]

Patient Population

29 patients with advanced

solid tumors, including 18 with

PARP inhibitor-resistant

HGSOC

[1][2]

Safety and Tolerability
The most common treatment-related adverse events were hematologic. The recommended

phase 2 dose (RP2D) was established with a modified dosing schedule to manage toxicities.

Safety Profile Citation

Recommended Phase 2 Dose

(RP2D)

Prexasertib: 70 mg/m² IV on

days 1 and 15; Olaparib: 100

mg orally twice daily on days

1-5 and 15-19 of a 28-day

cycle

[1][2]

Dose-Limiting Toxicities (DLTs)
Grade 3 neutropenia, Grade 3

febrile neutropenia
[1][2]

Most Common Treatment-

Related Adverse Events (≥50%

of patients)

Leukopenia (83%),

Neutropenia (86%),

Thrombocytopenia (66%),

Anemia (72%)

[1][2]

Experimental Protocols
Phase 1 Clinical Trial (NCT03057145)
Study Design: This was an open-label, 3+3 dose-escalation Phase 1 study.[1][2][6] The trial

included a 7-day lead-in of Olaparib alone (Cycle 0) to assess pharmacokinetics and

pharmacodynamics, followed by the combination therapy in 28-day cycles.[1][2]
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Patient Population: Patients with advanced solid tumors, with an expansion cohort for patients

with BRCA-mutant HGSOC who had progressed on a prior PARP inhibitor.[1][6]

Dosing Regimen:

Prexasertib: Administered intravenously on days 1 and 15 of each 28-day cycle.[1][2]

Olaparib: Administered orally twice daily. An initial continuous dosing schedule was amended

to an intermittent schedule (days 1-5 and 15-19) to mitigate hematologic toxicities.[1]

Pharmacodynamic Assessments: Paired tumor biopsies were taken before and after treatment

to evaluate biomarkers of DNA damage and HR repair, such as RAD51 foci, γ-H2AX, pKAP1,

and pRPA.[1][8]
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Caption: Workflow of the Phase 1 clinical trial of Prexasertib and Olaparib.

Preclinical Evidence
Multiple preclinical studies in high-grade serous ovarian cancer and triple-negative breast

cancer models have demonstrated the synergistic activity of Prexasertib and Olaparib.[3][5][9]

Key Preclinical Findings
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Model System Key Findings Citation

HGSOC Patient-Derived

Xenografts (PDXs)

Prexasertib monotherapy

showed anti-tumor activity. The

combination with Olaparib was

synergistic, producing

significant tumor growth

inhibition in an Olaparib-

resistant model.

[3][9]

HGSOC Cell Lines (including

PARPi-resistant)

Prexasertib sensitized PARP

inhibitor-resistant cell lines to

Olaparib by compromising both

HR repair and replication fork

stability.

[3][4]

Triple-Negative Breast Cancer

(TNBC) Cell Lines

The combination of Prexasertib

and Olaparib was synergistic,

leading to increased DNA

strand breaks and γH2AX foci.

[5]

Representative Preclinical Experimental Workflow
Preclinical studies often involve treating cancer cell lines or PDX models with single agents and

the combination to assess synergy and mechanism of action.
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Caption: A typical experimental workflow for preclinical evaluation.

Conclusion
The combination of Prexasertib lactate and Olaparib represents a promising strategy to

overcome acquired resistance to PARP inhibitors in cancers with underlying DNA damage

response deficiencies. Preclinical data strongly support the synergistic interaction between the

two agents, and early clinical data have shown encouraging anti-tumor activity in a heavily pre-

treated patient population, albeit with notable hematologic toxicity that requires careful

management. Further clinical investigation is warranted to fully define the efficacy and safety of

this combination in broader patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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